Cbz-L-valinol
Overview
Description
Cbz-L-valinol, also known as benzyl (1S)-1-(hydroxymethyl)-2-methylpropylcarbamate, is a chiral amino alcohol. It is a derivative of L-valine, an essential amino acid. This compound is widely used in various fields, including medical, environmental, and industrial research.
Scientific Research Applications
Cbz-L-valinol has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: It is utilized in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.
Industry: It is employed in the production of fine chemicals and as an intermediate in organic synthesis
Mechanism of Action
Target of Action
Cbz-L-valinol is a complex organic compound that belongs to the class of organic compounds known as 1,2-aminoalcohols . These are organic compounds containing an alkyl chain with an amine group bound to the C1 atom and an alcohol group bound to the C2 atom . .
Biochemical Pathways
It’s known that l-valinol, a related compound, is involved in the biosynthesis of l-valine . The synthesis of L-valine starts from pyruvate and involves four enzymes, namely acetohydroxyacid synthase (AHAS), acetohydroxyacid isomeroreductase (AHAIR), dihydroxyacid dehydratase (DHAD), and transaminase B (TA) .
Action Environment
It’s known that factors such as temperature, ph, and the presence of other compounds can influence the action of a compound .
Biochemical Analysis
Biochemical Properties
The biochemical properties of Cbz-L-Valinol are not fully elucidated. It is known that carbamazepine, a structurally similar compound, interacts with various enzymes and proteins. For instance, carbamazepine is a substrate for human CYP2B6 and 2E1 enzymes .
Cellular Effects
L-valine, a related compound, has been shown to activate the PI3K/Akt1 signaling pathway and inhibit the activity of arginase, enhancing the phagocytosis of macrophages to drug-resistant pathogens .
Molecular Mechanism
Carbamazepine, a related compound, is thought to inhibit sodium channel firing, treating seizure activity .
Temporal Effects in Laboratory Settings
It is known that the compound is stable when stored in a dry room at normal temperature .
Dosage Effects in Animal Models
Carbamazepine, a related compound, has been shown to affect homeostasis in the immune system and cause liver vacuolization in rats .
Metabolic Pathways
The metabolic pathways involving this compound are not well-documented. L-valine, a related compound, is known to be involved in several metabolic pathways. The synthesis of L-valine starts from pyruvate and involves four enzymes, namely acetohydroxyacid synthase (AHAS), acetohydroxyacid isomeroreductase (AHAIR), dihydroxyacid dehydratase (DHAD), and transaminase B (TA) .
Transport and Distribution
Carbamazepine, a related compound, has been shown to be transported across the blood-brain barrier via various transporters .
Subcellular Localization
Proteins and peptides required for brain homeostasis cross the blood-brain barrier via transcellular transport .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Cbz-L-valinol typically involves the protection of the amino group of L-valine followed by reduction. One common method includes the following steps:
Protection of the Amino Group: L-valine is reacted with benzyl chloroformate in the presence of a base such as sodium hydroxide to form Cbz-L-valine.
Reduction: The protected amino acid is then reduced using a reducing agent like lithium aluminum hydride to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise temperature control and the use of large reaction vessels to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Cbz-L-valinol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or ketones.
Reduction: Further reduction can yield primary amines.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Tosyl chloride (TsCl) or thionyl chloride (SOCl2) can be used for substitution reactions.
Major Products Formed
Oxidation: Aldehydes or ketones.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the reagent used.
Comparison with Similar Compounds
Similar Compounds
Cbz-L-valine: Another derivative of L-valine, used in similar applications but with different reactivity due to the presence of a carboxyl group instead of a hydroxyl group.
L-valinol: The non-protected form of Cbz-L-valinol, which lacks the benzyl carbamate group and has different solubility and reactivity properties.
Uniqueness
This compound is unique due to its chiral nature and the presence of both amino and hydroxyl functional groups. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
benzyl N-[(2S)-1-hydroxy-3-methylbutan-2-yl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3/c1-10(2)12(8-15)14-13(16)17-9-11-6-4-3-5-7-11/h3-7,10,12,15H,8-9H2,1-2H3,(H,14,16)/t12-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGHASJBQTDDGLA-GFCCVEGCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CO)NC(=O)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](CO)NC(=O)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80447732 | |
Record name | (S)-N-CBZ-valinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80447732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6216-65-5 | |
Record name | (S)-N-CBZ-valinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80447732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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